Fumonisin B3 chemical structure and properties
Fumonisin B3 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fumonisin B3 (FB3) is a mycotoxin produced by several species of Fusarium fungi, most notably Fusarium verticillioides and Fusarium proliferatum, which are common contaminants of maize and other grains.[1][2] Structurally similar to sphingoid bases, FB3's primary mechanism of toxicity involves the potent inhibition of ceramide synthase, a critical enzyme in the de novo sphingolipid biosynthesis pathway.[1] This disruption leads to the accumulation of sphinganine and other sphingoid base precursors, triggering a cascade of cellular dysfunctions, including altered cell signaling, impaired cell membrane integrity, and induction of apoptosis.[1] This guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of Fumonisin B3, with a focus on its mechanism of action. Detailed experimental protocols for its extraction, analysis, and cytotoxicity assessment are also presented to support further research and development efforts.
Chemical Structure and Properties
Fumonisin B3 is a complex aminopolyol diesterified with tricarballylic acid moieties. Its core structure consists of a 20-carbon aliphatic chain with multiple hydroxyl groups, an amino group, and two methyl branches.
Table 1: Chemical Identifiers and Nomenclature for Fumonisin B3
| Identifier | Value |
| IUPAC Name | (2R)-2-[2-[(5R,6R,7S,9S,11R,18S,19S)-19-amino-6-[(3R)-3,4-dicarboxybutanoyl]oxy-11,18-dihydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid[3] |
| Molecular Formula | C₃₄H₅₉NO₁₄[3] |
| CAS Number | 1422359-85-0[3] |
Table 2: Physicochemical Properties of Fumonisin B3
| Property | Value | Source |
| Molecular Weight | 705.8 g/mol | [3] |
| Appearance | White to off-white powder | [2] |
| Melting Point | Not Available | |
| Boiling Point (Predicted) | 867.0 ± 65.0 °C | |
| Density (Predicted) | 1.22 ± 0.06 g/cm³ | |
| Solubility | DMSO (Very Slightly), Methanol (Slightly) | |
| Soluble in acetonitrile:water (1:1) | [4] | |
| Soluble in ethanol:water (3:7) | [3] |
Table 3: Spectroscopic Data for Fumonisin B3
| Spectroscopic Data | Details |
| ¹H NMR | The ¹H NMR spectrum of Fumonisin B3 is complex due to the numerous stereocenters and overlapping signals. Key resonances include those of the aliphatic backbone protons, methyl protons, and protons adjacent to hydroxyl and amino groups. Specific chemical shift assignments require advanced 2D NMR techniques for complete elucidation. |
| ¹³C NMR | The ¹³C NMR spectrum reveals 34 distinct carbon signals corresponding to the molecular formula. Characteristic signals include those for the carbonyl carbons of the ester and carboxylic acid groups, carbons bearing hydroxyl and amino groups, and the aliphatic and methyl carbons of the backbone. |
| Mass Spectrometry (ESI-MS/MS) | Electrospray ionization mass spectrometry in positive ion mode typically shows the protonated molecule [M+H]⁺ at m/z 706.5. Collision-induced dissociation (CID) results in characteristic fragmentation patterns, including the neutral loss of the tricarballylic acid moieties and water molecules, as well as cleavage of the carbon backbone. |
Mechanism of Action: Disruption of Sphingolipid Biosynthesis
The primary molecular target of Fumonisin B3 is ceramide synthase (sphinganine N-acyltransferase), a key enzyme in the de novo sphingolipid biosynthesis pathway. Due to its structural analogy to sphinganine, Fumonisin B3 acts as a competitive inhibitor of this enzyme.[5]
The inhibition of ceramide synthase leads to two major consequences:
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Accumulation of Sphingoid Bases: The upstream substrates, primarily sphinganine and sphingosine, accumulate within the cell.
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Depletion of Complex Sphingolipids: The downstream synthesis of ceramides and more complex sphingolipids, such as sphingomyelin and glycosphingolipids, is significantly reduced.
This disruption of sphingolipid metabolism has profound effects on cellular function, as sphingolipids are integral components of cell membranes and act as critical signaling molecules involved in regulating cell growth, differentiation, and apoptosis.[6]
Experimental Protocols
Extraction and Purification of Fumonisin B3 from Fusarium Cultures
This protocol outlines the general steps for the extraction and purification of Fumonisin B3 from fungal cultures grown on a solid substrate like corn.
Methodology:
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Culture: Fusarium species are cultured on a suitable substrate, such as autoclaved corn kernels, for several weeks to allow for mycotoxin production.
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Extraction: The culture material is homogenized and extracted with a solvent mixture, typically acetonitrile:methanol:water (25:25:50, v/v/v).[7]
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Filtration: The extract is filtered to remove solid debris.
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Purification: The crude extract is passed through a strong anion exchange (SAX) solid-phase extraction (SPE) cartridge. The fumonisins, being anionic at neutral pH, bind to the stationary phase.
-
Elution: The cartridge is washed to remove impurities, and the fumonisins are then eluted with a solvent of appropriate ionic strength and pH, such as acetic acid in methanol.
-
Evaporation: The solvent from the eluate is evaporated under reduced pressure to yield the purified fumonisin fraction. Further purification can be achieved using high-performance liquid chromatography (HPLC).
Analysis of Fumonisin B3 by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of Fumonisin B3 in various matrices.
Methodology:
-
Sample Preparation: Samples are extracted as described in the previous section or using a simplified extraction for analysis. An internal standard, such as ¹³C-labeled Fumonisin B3, is often added for accurate quantification.
-
Liquid Chromatography: The extract is injected into an HPLC system equipped with a C18 reverse-phase column. A gradient elution with a mobile phase consisting of acidified water and methanol or acetonitrile is used to separate Fumonisin B3 from other matrix components.[8]
-
Ionization: The eluent from the LC is introduced into the mass spectrometer, where Fumonisin B3 is ionized, typically using positive electrospray ionization (ESI+).
-
Mass Selection (MS1): The first quadrupole (Q1) is set to select the protonated precursor ion of Fumonisin B3 ([M+H]⁺, m/z 706.5).
-
Collision-Induced Dissociation (CID): The selected precursor ions are fragmented in the second quadrupole (Q2), the collision cell, by collision with an inert gas.
-
Fragment Ion Analysis (MS2): The third quadrupole (Q3) separates the resulting fragment ions.
-
Detection and Quantification: Specific fragment ions are monitored for quantification and confirmation.
Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds like Fumonisin B3.
Methodology:
-
Cell Seeding: Adherent or suspension cells are seeded into a 96-well plate at a predetermined density and allowed to attach or stabilize overnight.
-
Treatment: The cell culture medium is replaced with a medium containing various concentrations of Fumonisin B3. Control wells receive the vehicle solvent.
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Incubation: The plates are incubated for a specific period (e.g., 24, 48, or 72 hours) to allow the toxin to exert its effects.
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MTT Addition: A sterile MTT solution is added to each well.
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Formazan Formation: The plates are incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent, such as DMSO or acidified isopropanol, is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Cell viability is calculated as the percentage of the absorbance of treated cells relative to the absorbance of control cells.
Conclusion
Fumonisin B3 represents a significant mycotoxin with well-defined mechanisms of toxicity centered on the disruption of sphingolipid metabolism. This guide provides a comprehensive overview of its chemical and physical properties, alongside detailed experimental protocols essential for its study. The provided workflows and diagrams offer a clear visual representation of key processes, from its molecular mechanism of action to its detection and aotoxicological assessment. A thorough understanding of Fumonisin B3 is crucial for researchers in toxicology, food safety, and drug development to devise strategies for mitigating its adverse health effects and to explore its properties for potential therapeutic applications.
References
- 1. acmeresearchlabs.in [acmeresearchlabs.in]
- 2. researchgate.net [researchgate.net]
- 3. Fumonisin B3 | C34H59NO14 | CID 42608358 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. MiMeDB: 13C NMR Spectrum (1D, 700 MHz, H2O, predicted) (MMDBc0012428) [mimedb.org]
- 5. Ceramide synthase inhibition by fumonisins: a perfect storm of perturbed sphingolipid metabolism, signaling, and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jfda-online.com [jfda-online.com]
- 8. LC-MS/MS Analysis of Fumonisin B1, B2, B3, and Their Hydrolyzed Metabolites in Broiler Chicken Feed and Excreta - PubMed [pubmed.ncbi.nlm.nih.gov]
